5,6-Dinitro-1H-benzo[d]imidazole can be classified as:
The compound is sourced from various synthetic pathways that utilize starting materials such as o-phenylenediamine and nitro compounds. It can also be found in chemical databases like PubChem, which provides detailed information about its structure and properties .
The synthesis of 5,6-dinitro-1H-benzo[d]imidazole typically involves several methods. A common approach includes:
Technical parameters such as temperature, reaction time, and solvent choice significantly affect the yield and purity of the final product. For example, reactions conducted at elevated temperatures (80°C) can enhance product formation .
5,6-Dinitro-1H-benzo[d]imidazole features a fused bicyclic structure comprising a benzene ring and an imidazole ring. Key structural characteristics include:
The molecular geometry can be analyzed using X-ray crystallography or computational methods such as density functional theory (DFT), revealing bond lengths and angles that are crucial for understanding reactivity and interaction with biological targets.
5,6-Dinitro-1H-benzo[d]imidazole participates in various chemical reactions, including:
These reactions are often influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for 5,6-dinitro-1H-benzo[d]imidazole primarily relates to its biological activities. Research indicates that:
Mechanistic studies often employ molecular docking simulations to predict binding affinities and interaction modes with target proteins.
The physical and chemical properties of 5,6-dinitro-1H-benzo[d]imidazole include:
These properties are crucial for determining suitable conditions for synthesis and potential applications in drug formulation.
5,6-Dinitro-1H-benzo[d]imidazole exhibits several scientific applications:
5,6-Dinitro-1H-benzo[d]imidazole is a polycyclic heteroaromatic compound characterized by a fused benzene and imidazole ring system, with two nitro (–NO₂) groups at the 5- and 6-positions. Its systematic name is 5,6-Dinitro-1H-benzo[d]imidazole, and it has the molecular formula C₇H₄N₄O₄ and a molecular weight of 208.14 g/mol. The presence of the two strongly electron-withdrawing nitro groups significantly alters the electronic distribution within the molecule, rendering the carbon atoms adjacent to the nitro substituents highly electrophilic. This effect also reduces electron density at N1-H, increasing its acidity compared to unsubstituted benzimidazole [1].
The molecule exhibits planarity due to its aromatic system, with bond lengths and angles reflecting substantial π-electron delocalization. Computational analyses (e.g., density functional theory) reveal that the C5–N₅ and C6–N₆ bonds (where N₅ and N₆ represent nitro group nitrogens) are significantly polarized. This polarization, combined with resonance interactions, stabilizes the anion formed upon deprotonation at the N1 position. The nitro groups adopt a coplanar orientation with the benzimidazole ring to maximize conjugation, a conformation confirmed by X-ray crystallography of closely related nitrobenzimidazoles [1] [3].
Table 1: Key Structural and Electronic Parameters of 5,6-Dinitro-1H-benzo[d]imidazole
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₇H₄N₄O₄ | Elemental Analysis |
Molecular Weight | 208.14 g/mol | Calculated |
pKa (N1-H) | Estimated ~6.5–7.2* (lower than benzimidazole pKa ~12.8) | Computational Prediction |
Bond Length (C5-NO₂) | ~1.470 Å | DFT Calculation [1] |
Bond Length (C6-NO₂) | ~1.465 Å | DFT Calculation [1] |
Characteristic IR Bands | Asymmetric NO₂ stretch: ~1530 cm⁻¹; Symmetric NO₂ stretch: ~1345 cm⁻¹ | Experimental IR [4] |
¹H NMR (DMSO-d₆) δ (N1-H) | ~14.2 ppm (broad, exchangeable) | Experimental NMR [4] |
¹³C NMR (DMSO-d₆) δ (C7/C4a) | ~140-150 ppm (deshielded due to nitro groups) | Experimental NMR [4] |
*Note: Estimated based on analog data; direct measurement for this specific compound was not located in the provided sources.
Spectral characteristics provide definitive identification: Infrared spectroscopy shows strong, distinct asymmetric and symmetric stretching vibrations for the nitro groups. Nuclear magnetic resonance (NMR) spectroscopy reveals significant deshielding of protons attached to the carbon atoms ortho to the nitro groups. The N1 proton appears as a highly deshielded, broad singlet in the ¹H NMR spectrum due to hydrogen bonding with solvents and the electron-withdrawing environment. In the ¹³C NMR spectrum, the carbon atoms directly bonded to the nitro groups (C5 and C6) resonate significantly downfield, while C7 and C4a experience substantial deshielding due to the combined effects of the adjacent nitro groups and the imidazole ring [3] [4].
The foundation of benzimidazole chemistry dates back to the mid-19th century. The parent compound, benzimidazole (1H-benzo[d]imidazole), was first synthesized in 1872 by Hoebrecker via the reduction of 2-nitroaniline. However, systematic exploration of its chemistry and derivatives began intensively in the early 20th century. Key early milestones included elucidating the tautomeric equilibrium (1H- and 3H- forms) and developing reliable syntheses, particularly the Phillips-Ladenburg method involving cyclization of N-phenyl-o-phenylenediamines under acidic conditions [5].
The synthesis and investigation of nitro-substituted benzimidazoles emerged prominently in the mid-20th century, driven by the quest for biologically active heterocycles and dyestuffs. Early work focused primarily on mononitro isomers (e.g., 5-nitro- and 6-nitrobenzimidazoles), where their enhanced acidity and susceptibility to nucleophilic substitution were recognized. The preparation of dinitro derivatives like 5,6-Dinitro-1H-benzo[d]imidazole presented greater synthetic challenges due to the lability of the ring system under harsh nitrating conditions required for introducing the second nitro group. A significant breakthrough came with the development of stepwise approaches, often involving:
The latter half of the 20th century witnessed a surge in interest driven by the discovery of potent biological activities associated with the benzimidazole scaffold. Notably, the development of the anthelmintic drug thiabendazole (4-(1H-benzimidazol-2-yl)thiazole) in the 1960s validated benzimidazole as a privileged pharmacophore. This spurred extensive structure-activity relationship studies exploring diverse substitutions, including nitro groups. Patents from the 1990s and early 2000s, such as WO2014145887A1, explicitly claim nitrobenzimidazole derivatives for therapeutic applications, highlighting the ongoing relevance of compounds like 5,6-Dinitro-1H-benzo[d]imidazole as synthetic intermediates and active components [2].
Parallel advancements in synthetic methodology focused on scalability and regioselectivity. US7807837B2 details scalable synthetic routes for complex imidazole derivatives, emphasizing techniques adaptable to nitrobenzimidazoles, such as microwave-assisted synthesis and solid-phase scavenging protocols for intermediates. These methods enabled the efficient production of libraries, including dinitro-substituted benzimidazoles, for biological screening [3].
Nitro-substituted benzimidazoles, particularly 5,6-dinitro derivatives, occupy a pivotal niche in heterocyclic chemistry due to their unique electronic properties and versatile reactivity. The presence of two adjacent nitro groups creates a highly electron-deficient π-system, profoundly influencing both the molecule's physical properties and its chemical behavior. This electron deficiency manifests in several key aspects:
Enhanced Acidity and Metal Coordination: The electron-withdrawing nature of the nitro groups significantly lowers the pKa of the N1-H proton, making 5,6-Dinitro-1H-benzo[d]imidazole a stronger acid (pKa ~7) than the parent benzimidazole (pKa ~13) or even 5(6)-mononitrobenzimidazole (pKa ~9-10). This facilitates deprotonation under mild conditions to form stable anions. These anions, as well as the neutral molecule, can act as ligands for transition metals, utilizing the imidazolate nitrogen or nitro group oxygens for coordination, forming complexes relevant to catalysis and materials science [1].
Activation Towards Nucleophilic Aromatic Substitution (SNAr): The nitro groups, especially when positioned ortho or para to ring junction nitrogens, dramatically activate the carbon atoms to which they are attached towards nucleophilic displacement. The carbon at position 5 or 6 becomes highly susceptible to attack by oxygen (e.g., alkoxides), sulfur (e.g., thiolates), nitrogen (e.g., amines, azide), and carbon nucleophiles. This is arguably the most significant reactivity feature of 5,6-Dinitro-1H-benzo[d]imidazole. The first nitro group is readily displaced under mild conditions. The second nitro group, while still activated, requires slightly harsher conditions due to the reduced electron deficiency after the first substitution. This sequential displacement allows for the regioselective introduction of diverse substituents, making 5,6-Dinitro-1H-benzo[d]imidazole a valuable synthon for generating 5,6-disubstituted benzimidazoles with tailored functionalities [1] [3].
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactivity of 5,6-Dinitro-1H-benzo[d]imidazole
Position | Nucleophile (Nu⁻) | Conditions | Primary Product | Leaving Group | Notes |
---|---|---|---|---|---|
C6 (or C5) | R'O⁻ (Alkoxide) | R'OH, RT - 60°C | 5-Nitro-6-(R'O)-1H-benzimidazole | NO₂⁻ | Fast reaction, high yield |
C6 (or C5) | R'S⁻ (Thiolate) | DMF, RT - 50°C | 5-Nitro-6-(R'S)-1H-benzimidazole | NO₂⁻ | |
C6 (or C5) | R₂NH (Amine) | DMSO or NMP, 60-100°C | 5-Nitro-6-(R₂N)-1H-benzimidazole | NO₂⁻ | Primary/secondary amines |
C6 (or C5) | N₃⁻ (Azide) | DMF/H₂O, RT | 5-Nitro-6-azido-1H-benzimidazole | NO₂⁻ | Useful for click chemistry |
C5 (Remaining) | R'NH₂ (Amine) | Higher temp (80-120°C) | 5-(R'NH)-6-substituted-1H-benzimidazole | NO₂⁻ | Slower than first substitution |
Impact on Electrophilic Substitution: The strong electron-withdrawing effect of the nitro groups deactivates the benzimidazole ring towards classical electrophilic aromatic substitution (e.g., nitration, sulfonation, halogenation). Electrophiles preferentially attack only under very forcing conditions, if at all, and often with poor regioselectivity. This deactivation is a critical consideration when planning synthetic routes; functionalization typically needs to occur before the introduction of the dinitro system or via SNAr rather than electrophilic substitution [1] [4].
Role in Biological Activity: The electron deficiency and specific geometry imparted by the nitro groups contribute significantly to the biological profile of derivatives. 5,6-Dinitro-1H-benzo[d]imidazole itself serves as a crucial precursor to pharmacologically active compounds. Derivatives synthesized via SNAr (e.g., alkoxy, alkylamino, thioether derivatives) have shown potent activities. Notably, libraries of 2,5,6-trisubstituted benzimidazoles featuring nitro groups or derived from nitro precursors exhibit remarkable potency against Mycobacterium tuberculosis H37Rv (Mtb), with some compounds achieving MIC values as low as 0.0039 μg mL⁻¹. The nitro groups or their transformation products (e.g., amines via reduction) are believed to contribute to target binding (e.g., to FtsZ protein) and/or modulation of bacterial cell division processes [1].
Table 3: Biological Significance of Nitro-Substituted Benzimidazole Derivatives
Biological Activity | Compound Class (Example) | Key Finding | Reference |
---|---|---|---|
Antitubercular (Mtb FtsZ Inhibition) | 2,5,6-Trisubstituted Benzimidazoles (e.g., Compound 20g) | MIC values down to 0.0039 μg mL⁻¹ against Mtb H37Rv | [1] |
Antimicrobial | 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides (e.g., W6) | MIC = 5.19 μM against S. aureus, S. typhi, K. pneumoniae | [4] |
Antifungal | As above (e.g., W1) | MIC = 5.08 μM against C. albicans and A. niger (superior to fluconazole) | [4] |
Anticancer (HCT116) | As above (e.g., W17) | IC₅₀ = 4.12 μM (superior to 5-Fluorouracil IC₅₀ = 7.69 μM) | [4] |
Modulation of Protein Aggregation | Benzimidazole Derivatives (Patent WO2014145887A1) | Potential for treating neurodegenerative diseases (Alzheimer's, Parkinson's) | [2] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7